molecular formula C9H10N2OS B2853657 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-45-8

2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2853657
CAS RN: 18593-45-8
M. Wt: 194.25
InChI Key: ONHXPYXOJCRCBR-UHFFFAOYSA-N
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Description

“2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It has been studied for its potential as an analgesic, anti-inflammatory, and antibacterial agent .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a variety of 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized by reacting a dithiocarbamic acid methyl ester with a variety of amines .

Scientific Research Applications

Electrophilic Ipso-Substitution Reactions

Research has explored the electrophilic ipso-substitution reactions of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. These reactions vary depending on the presence of substituents in the pyrimidine and thiophene rings, leading to the formation of nitro derivatives or oxidation to carboxyl groups. This indicates potential applications in synthetic organic chemistry (B. Zh. et al., 2013).

Anti-Angiogenic and Vascular-Targeting Properties

The compound has been studied for its potential as an anticancer drug due to its anti-angiogenic and vascular-disrupting activities. Variants of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one have shown cytotoxicity against various cancer cells and influence on microtubule and F-actin cytoskeleton dynamics (Madeleine Gold et al., 2020).

Synthesis and Structural Studies

The synthesis and structure of derivatives of this compound have been a focus of research. These studies include the aza-Wittig reaction to produce various 2-substituted derivatives, revealing insights into the molecular structure and potential for further chemical modifications (Jianchao Liu et al., 2007).

Quantum Chemical Studies

Quantum chemical studies have been conducted to understand the energies, electronic structures, and molecular geometries of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives. Such studies are essential for predicting the reactivity and stability of these compounds in different chemical environments (M. Mamarakhmonov et al., 2015).

Development of Synthesis Routes

New methods for synthesizing this compound and its derivatives have been a significant area of research. Innovations in synthesis techniques can lead to more efficient and environmentally friendly production methods (A. Davoodnia et al., 2009).

Radioligand Development

The compound has been used in developing novel radioligands for biological studies, particularly in positron emission tomography (PET) imaging. This highlights its potential applications in medical imaging and pharmacological research (L. Hsin et al., 2000).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in developing new antibacterial and antifungal agents (A. Abdel-rahman et al., 2002).

properties

IUPAC Name

2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHXPYXOJCRCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18593-45-8
Record name 18593-45-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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